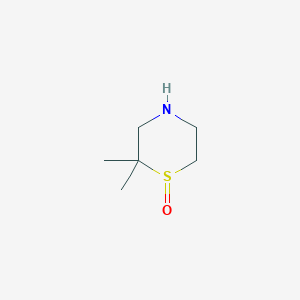
3-methyl-1,4-oxazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1,4-oxazepan-5-one is a heterocyclic organic compound with the molecular formula C6H11NO2 It features a seven-membered ring containing both nitrogen and oxygen atoms, making it an oxazepane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,4-oxazepan-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol and an ester, the cyclization can be induced using acidic or basic catalysts. The reaction typically requires moderate temperatures and can be carried out in solvents such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,4-oxazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas and metal catalysts.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of substituted oxazepane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane-5-one derivatives with additional functional groups, while reduction can produce simpler oxazepane compounds.
Scientific Research Applications
3-methyl-1,4-oxazepan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-1,4-oxazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-oxazepane: Lacks the methyl group at the 3-position, resulting in different chemical and physical properties.
3-methyl-1,4-thiazepan-5-one: Contains a sulfur atom instead of oxygen, leading to distinct reactivity and applications.
3-methyl-1,4-diazepan-5-one:
Uniqueness
3-methyl-1,4-oxazepan-5-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Properties
CAS No. |
1224374-23-5 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-methyl-1,4-oxazepan-5-one |
InChI |
InChI=1S/C6H11NO2/c1-5-4-9-3-2-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
InChI Key |
ZVNKGZGAANRYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC(=O)N1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



